molecular formula C12H11NO5S B1206679 5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid CAS No. 80073-10-5

5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid

Cat. No. B1206679
CAS RN: 80073-10-5
M. Wt: 281.29 g/mol
InChI Key: DDCAHQIINGNWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid, also known as 5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid, is a useful research compound. Its molecular formula is C12H11NO5S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80073-10-5

Product Name

5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

5-acetamido-6-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C12H11NO5S/c1-7(14)13-12-10-4-3-9(19(16,17)18)6-8(10)2-5-11(12)15/h2-6,15H,1H3,(H,13,14)(H,16,17,18)

InChI Key

DDCAHQIINGNWDW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC2=C1C=CC(=C2)S(=O)(=O)O)O

Canonical SMILES

CC(=O)NC1=C(C=CC2=C1C=CC(=C2)S(=O)(=O)O)O

Other CAS RN

80073-10-5

synonyms

N-acetyl-(1-amino-2-naphthol-6-sulfonic acid)
NAANS

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.5 parts of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (67.5% pure=8.5 parts of 100% pure), prepared according to Example 4, and 4.2 parts of potassium carbonate are suspended in a mixture of 47.4 parts by weight of methanol and 9.0 parts by weight of water in an autoclave. After heating the autoclave, 6.2 parts of 25% strength potassium hydroxide solution and 5.8 parts of ethyl chloride are simultaneously metered in at 120° C. The reaction mixture is worked up analogously to Example 12. 87% of theory of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 67.8% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid, are obtained.
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